molecular formula C8H18NO.Cl<br>C8H18ClNO B14729683 4,4-Diethylmorpholin-4-ium chloride CAS No. 7152-16-1

4,4-Diethylmorpholin-4-ium chloride

Cat. No.: B14729683
CAS No.: 7152-16-1
M. Wt: 179.69 g/mol
InChI Key: XYIKTDMZTANICE-UHFFFAOYSA-M
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Description

4,4-Diethylmorpholin-4-ium chloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. The compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethylmorpholin-4-ium chloride typically involves the alkylation of morpholine. One common method is the reaction of morpholine with diethyl sulfate under controlled conditions to introduce the ethyl groups at the 4-position. The resulting product is then treated with hydrochloric acid to form the chloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-Diethylmorpholin-4-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound back to its parent morpholine derivative.

    Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Morpholine derivatives.

    Substitution: Various substituted morpholine compounds depending on the nucleophile used.

Scientific Research Applications

4,4-Diethylmorpholin-4-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Diethylmorpholin-4-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases involved in cell cycle regulation and cytokinesis. It may also modulate lysosomal pH by facilitating the transmembrane transport of anions across cellular membranes .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound of 4,4-Diethylmorpholin-4-ium chloride.

    N-Methylmorpholine: Another derivative with a methyl group instead of ethyl groups.

    N-Ethylmorpholine: Similar structure but with a single ethyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual ethyl groups enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

7152-16-1

Molecular Formula

C8H18NO.Cl
C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

4,4-diethylmorpholin-4-ium;chloride

InChI

InChI=1S/C8H18NO.ClH/c1-3-9(4-2)5-7-10-8-6-9;/h3-8H2,1-2H3;1H/q+1;/p-1

InChI Key

XYIKTDMZTANICE-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CCOCC1)CC.[Cl-]

Origin of Product

United States

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